molecular formula C11H9NO2 B1359263 2-Cyano-1,3-dihydroindene-2-carboxylic acid CAS No. 858226-43-4

2-Cyano-1,3-dihydroindene-2-carboxylic acid

Cat. No.: B1359263
CAS No.: 858226-43-4
M. Wt: 187.19 g/mol
InChI Key: NJZOLWVEGIZSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-1,3-dihydroindene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₉NO₂ It features a cyano group (-CN) and a carboxylic acid group (-COOH) attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1,3-dihydroindene-2-carboxylic acid typically involves the following steps:

    Formation of the Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction. For instance, a halogenated indene derivative can react with sodium cyanide (NaCN) under reflux conditions.

    Carboxylation: The final step involves the carboxylation of the cyano-indene intermediate. This can be achieved through hydrolysis of the nitrile group to form the carboxylic acid using acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the cyano group can yield primary amines, which can further participate in a variety of chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution and various acids or bases for hydrolysis reactions.

Major Products

    Oxidation: Oxidized indene derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted indene derivatives depending on the reagents used.

Scientific Research Applications

2-Cyano-1,3-dihydroindene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-1,3-dihydroindene-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to its reactive cyano and carboxylic acid groups. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-1,3-dihydroindene-1-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-Cyano-1,3-dihydroindene-2-carboxylic acid: Another positional isomer.

    Indene-2-carboxylic acid: Lacks the cyano group, making it less reactive in certain transformations.

Uniqueness

2-Cyano-1,3-dihydroindene-2-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups on the indene backbone, providing a combination of reactivity and versatility that is valuable in synthetic chemistry and potential pharmaceutical applications.

Properties

IUPAC Name

2-cyano-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZOLWVEGIZSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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